molecular formula C16H14N8O8 B1146327 N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline CAS No. 1179-29-9

N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline

Cat. No.: B1146327
CAS No.: 1179-29-9
M. Wt: 446.33 g/mol
InChI Key: XCSLKVHFIVYYTR-BUOZRGFLSA-N
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Description

N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline is an organic compound characterized by its complex structure and multiple functional groups. This compound is notable for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline plays a crucial role in biochemical reactions, particularly in the detection and quantification of protein carbonyls. This compound reacts with carbonyl groups in proteins, forming stable hydrazone derivatives that can be detected using spectrophotometric methods . The interaction of this compound with proteins is highly specific, allowing for the precise measurement of oxidative stress markers in biological samples . Additionally, this compound has been shown to interact with various enzymes, including oxidoreductases, which play a role in its biochemical activity .

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modifying protein structures through the formation of hydrazone derivatives. These modifications can alter cell signaling pathways, gene expression, and cellular metabolism . For instance, the presence of this compound in cells has been associated with changes in the expression of genes involved in oxidative stress responses and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through the formation of covalent bonds with carbonyl groups in proteins. This interaction leads to the formation of hydrazone derivatives, which can inhibit or activate enzymes depending on the specific protein involved . The compound’s ability to modify protein structures also results in changes in gene expression, particularly genes involved in oxidative stress and metabolic regulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biochemical activity . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in terms of oxidative stress and metabolic regulation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify protein structures without causing significant toxicity . At higher doses, it can induce adverse effects, including oxidative damage and disruption of metabolic processes . These threshold effects highlight the importance of careful dosage regulation in experimental and therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to oxidative stress and protein modification . The compound interacts with enzymes such as oxidoreductases, which facilitate its conversion into hydrazone derivatives . These interactions can affect metabolic flux and the levels of various metabolites, particularly those involved in oxidative stress responses .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its biochemical activity and cellular effects . The compound’s distribution is also influenced by its chemical properties, including its solubility and stability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various proteins and enzymes . Targeting signals and post-translational modifications can direct the compound to specific cellular compartments, influencing its biochemical activity and effects on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline typically involves the reaction of 2,4-dinitrophenylhydrazine with a suitable aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes further condensation to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-[3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylideneamino]-2,4-dinitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anilines, hydrazones, and other derivatives depending on the specific reaction conditions and reagents used .

Properties

CAS No.

1179-29-9

Molecular Formula

C16H14N8O8

Molecular Weight

446.33 g/mol

IUPAC Name

N-[(Z)-[(3E)-3-[(2,4-dinitrophenyl)hydrazinylidene]butan-2-ylidene]amino]-2,4-dinitroaniline

InChI

InChI=1S/C16H14N8O8/c1-9(17-19-13-5-3-11(21(25)26)7-15(13)23(29)30)10(2)18-20-14-6-4-12(22(27)28)8-16(14)24(31)32/h3-8,19-20H,1-2H3/b17-9-,18-10+

InChI Key

XCSLKVHFIVYYTR-BUOZRGFLSA-N

Isomeric SMILES

C/C(=N\NC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])/C(=N\NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])/C

SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C

Canonical SMILES

CC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=NNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C

Synonyms

2,3-Bis[2-(2,4-dinitrophenyl)hydrazone] 2,3-Butanedione;  Bis[(2,4-dinitrophenyl)hydrazone] 2,3-Butanedion;  NSC 409622; 

Origin of Product

United States

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